2-Chloro-4-fluorothiophene
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Overview
Description
2-Chloro-4-fluorothiophene is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiophene ring. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties. The presence of both chlorine and fluorine atoms in this compound makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorothiophene can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with molecular fluorine (F₂) at low temperatures can yield fluorinated thiophenes . Another method involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO₃) in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride, followed by diazotization and fluorination . This method allows for better control over the reaction conditions and yields a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorothiophene undergoes various types of chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction of thiophenes can lead to the formation of partially or fully reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partially or fully reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Chloro-4-fluorothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, some fluorinated thiophenes are known to inhibit histone deacetylases (HDACs) or act as agonists of sphingosine-1-phosphate (S1P) receptors . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloro-4-fluorothiophene can be compared with other fluorinated thiophenes and related compounds:
2-Fluorothiophene: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Chloro-4-fluorothiophene: Similar structure but with different substitution pattern, leading to variations in chemical properties.
Thiophene 1,1-dioxides: Oxidized derivatives with different chemical and physical properties.
Properties
CAS No. |
32431-66-6 |
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Molecular Formula |
C4H2ClFS |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-chloro-4-fluorothiophene |
InChI |
InChI=1S/C4H2ClFS/c5-4-1-3(6)2-7-4/h1-2H |
InChI Key |
BPJNKPRTLCBJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1F)Cl |
Origin of Product |
United States |
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